molecular formula C21H33N3O2 B5460202 4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane

4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane

Cat. No. B5460202
M. Wt: 359.5 g/mol
InChI Key: NPCDFJKXIFXHIG-UHFFFAOYSA-N
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Description

4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane is a chemical compound that belongs to the class of spirocyclic triaza compounds. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the field of drug discovery. 5]undecane.

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane is not fully understood. However, several studies have suggested that the compound may act by inhibiting specific enzymes or receptors involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which can help protect cells from oxidative damage. The compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects may contribute to the compound's potential therapeutic benefits in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane is its potential as a therapeutic agent for the treatment of various diseases. The compound has been shown to exhibit various biological activities, making it a promising candidate for drug discovery. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its potential side effects and toxicity.

Synthesis Methods

The synthesis of 4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane involves a multi-step process that includes the preparation of starting materials, coupling reactions, and cyclization. The synthesis method has been optimized to improve the yield and purity of the final product. Several studies have reported successful synthesis of 4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane using different reaction conditions and catalysts.

Scientific Research Applications

4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has been investigated for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antitumor, antimicrobial, and antiviral properties. The compound has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-4-(4-methoxyphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-22-13-11-21(12-14-22)17-24(16-15-23(21)2)20(25)6-4-5-18-7-9-19(26-3)10-8-18/h7-10H,4-6,11-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCDFJKXIFXHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCN2C)C(=O)CCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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